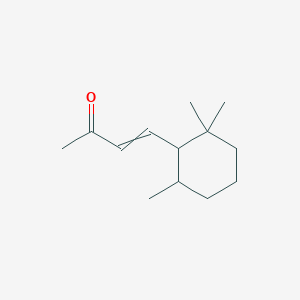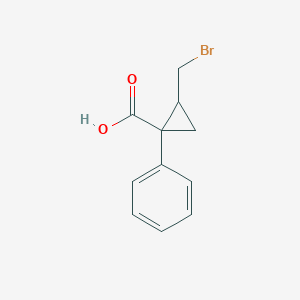
2-(Bromomethyl)-1-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is an organic compound characterized by a cyclopropane ring substituted with a phenyl group, a bromomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method includes the reaction of phenylcyclopropane with bromine in the presence of a catalyst to introduce the bromomethyl group. The resulting intermediate is then subjected to carboxylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromomethyl group in (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce phenyl derivatives with additional oxygen-containing groups.
- Reduction reactions result in alcohols or other reduced forms of the carboxylic acid group.
Scientific Research Applications
Chemistry: (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology and Medicine: This compound may be explored for its potential biological activity, including its use as a building block for drug development.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: Lacks the phenyl and bromomethyl groups, making it less reactive in certain chemical reactions.
Phenylcyclopropane: Does not contain the bromomethyl and carboxylic acid groups, limiting its applications in synthesis.
Bromomethylcyclopropane: Lacks the phenyl and carboxylic acid groups, reducing its potential for biological interactions.
Uniqueness: (Z)-1-Phenyl-2-(Bromomethyl)Cyclopropanecarboxylic Acid is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activity.
Properties
CAS No. |
69160-63-0 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
RLTNPEMFZHYQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
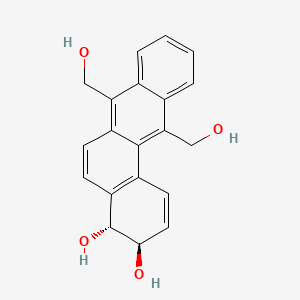

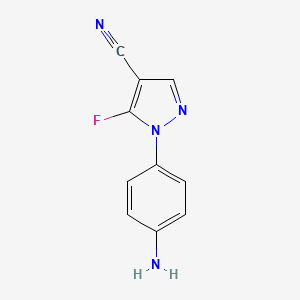
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
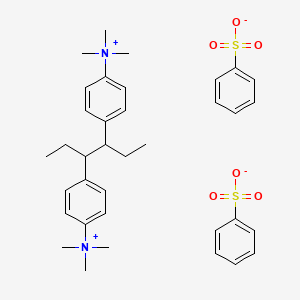
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
